molecular formula C22H26N2O4S B2512304 N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-dimethylbenzenesulfonamide CAS No. 922123-57-7

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-dimethylbenzenesulfonamide

Cat. No.: B2512304
CAS No.: 922123-57-7
M. Wt: 414.52
InChI Key: SHPXWGDCKPXIOX-UHFFFAOYSA-N
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Description

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-dimethylbenzenesulfonamide is a sulfonamide derivative featuring a benzo[b][1,4]oxazepine core fused with a sulfonamide group substituted with 3,4-dimethylphenyl. The benzo[b][1,4]oxazepine scaffold is characterized by a seven-membered heterocyclic ring containing oxygen and nitrogen, which is structurally similar to benzodiazepines but with distinct electronic and steric properties due to the oxazepine ring.

Properties

IUPAC Name

N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-8-yl)-3,4-dimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O4S/c1-6-11-24-19-10-8-17(13-20(19)28-14-22(4,5)21(24)25)23-29(26,27)18-9-7-15(2)16(3)12-18/h6-10,12-13,23H,1,11,14H2,2-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHPXWGDCKPXIOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C(CO3)(C)C)CC=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-dimethylbenzenesulfonamide is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive review of its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by a tetrahydrobenzo[b][1,4]oxazepin core with an allyl group and a sulfonamide moiety. Its molecular formula is C20H22N2O3SC_{20}H_{22}N_2O_3S with a molecular weight of 370.47 g/mol. This unique structure contributes to its diverse biological activities.

Anticonvulsant Activity

Recent studies have indicated that compounds with similar structures exhibit anticonvulsant properties. For example:

  • Mechanism : Compounds that target voltage-gated sodium channels (VGSCs) and modulate GABA receptors have shown effectiveness in preventing seizures. The docking studies suggest that these compounds bind to VGSCs similarly to established anticonvulsants like phenytoin and carbamazepine .
  • Case Study : In a study involving various derivatives of triazole compounds, several exhibited significant anticonvulsant activity in animal models with effective doses (ED50) ranging from 15.2 mg/kg to 39.4 mg/kg .

Antimicrobial Activity

Preliminary data suggest that sulfonamide derivatives possess antimicrobial properties. The sulfonamide group is known for its ability to inhibit bacterial growth by interfering with folic acid synthesis:

  • Research Findings : Compounds similar to the target compound have demonstrated activity against a range of bacterial strains, indicating potential use in treating infections .

Anti-inflammatory Effects

The anti-inflammatory potential of sulfonamides is well-documented. Compounds with similar functional groups have shown efficacy in reducing inflammation through inhibition of pro-inflammatory cytokines:

  • Mechanism : The inhibition of cyclooxygenase (COX) enzymes may be a contributing factor to the observed anti-inflammatory effects .

Research Findings and Data Tables

Activity Mechanism Effective Dose (ED50) References
AnticonvulsantVGSC modulation15.2 - 39.4 mg/kg
AntimicrobialInhibition of folic acid synthesisVaries by strain
Anti-inflammatoryCOX inhibitionVaries

Scientific Research Applications

Research indicates that this compound exhibits a range of biological activities that make it a candidate for therapeutic applications:

  • Enzymatic Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways. This action can alter cellular processes and potentially lead to therapeutic effects.
  • Receptor Modulation : It has been shown to bind to various receptors, modulating critical signaling pathways essential for cellular function.
  • Gene Expression Regulation : The compound's interaction with DNA or RNA may influence gene expression patterns, contributing to its biological effects.

Anti-inflammatory Properties

One of the most promising applications of this compound is its anti-inflammatory potential. Studies suggest that it may inhibit receptor-interacting protein kinase 1 (RIPK1), which plays a significant role in inflammatory processes and cell death pathways. This inhibition could lead to reduced necroptotic cell death in inflammatory conditions.

Cancer Research

The structural features of N-(5-allyl-3,3-dimethyl-4-oxo...) suggest potential applications in cancer therapy. The ability to modulate signaling pathways involved in cell proliferation and apoptosis positions this compound as a candidate for further investigation in oncology.

Neurological Disorders

Some derivatives of this compound have demonstrated the ability to penetrate the blood-brain barrier effectively. This characteristic is crucial for developing treatments for neurological disorders where central nervous system (CNS) penetration is necessary.

Clinical Trials and Research Studies

Currently, derivatives of N-(5-allyl-3,3-dimethyl-4-oxo...) are undergoing clinical trials aimed at evaluating their efficacy in treating chronic inflammatory diseases such as ulcerative colitis and psoriasis. For instance:

  • Trial NCT02903966 : Focused on patients with active ulcerative colitis.
  • Trial NCT02776033 : Evaluating the effectiveness of the compound in psoriasis treatment.

These trials are pivotal for understanding the compound's therapeutic potential and safety profile.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following sulfonamide derivatives share the benzo[b][1,4]oxazepine core but differ in substituents on the benzenesulfonamide group. Key comparisons are summarized in Table 1.

Table 1: Structural and Physicochemical Comparison of Analogous Compounds

Compound Name (Substituent) CAS Number Molecular Formula Molecular Weight Key Substituent Features
N-(5-allyl-3,3-dimethyl-4-oxo-...)-2,5-difluorobenzenesulfonamide 921996-45-4 C₂₀H₂₀F₂N₂O₄S 422.4 2,5-Difluoro substitution
N-(5-allyl-3,3-dimethyl-4-oxo-...)-4-methylbenzenesulfonamide 921991-57-3 C₂₁H₂₄N₂O₄S 400.5 4-Methyl substitution
N-(5-allyl-3,3-dimethyl-4-oxo-...)-2,4-difluorobenzenesulfonamide 922123-66-8 C₂₀H₂₀F₂N₂O₄S 422.4 2,4-Difluoro substitution
Target compound (3,4-dimethylbenzenesulfonamide) N/A C₂₂H₂₆N₂O₄S* ~414.5* 3,4-Dimethyl substitution

*Inferred based on structural similarity.

Structural and Electronic Differences

Fluorinated Analogs (CAS 921996-45-4 and 922123-66-8) :

  • The 2,5-difluoro and 2,4-difluoro substituents introduce strong electron-withdrawing effects, which may enhance hydrogen-bonding capacity or acidity of the sulfonamide group compared to methylated analogs. This could influence receptor-binding affinity or metabolic stability .
  • Molecular weights (422.4) are higher than methylated analogs due to fluorine’s atomic mass.

Its molecular weight (400.5) is lower than fluorinated derivatives .

Target Compound (3,4-Dimethyl) :

  • The dual methyl groups at the 3,4-positions likely further enhance lipophilicity and steric bulk compared to the 4-methyl analog. This could reduce rotational freedom and affect binding pocket interactions.

Research Implications and Limitations

  • Structure-Activity Relationships (SAR) : The substituent’s position (e.g., 2,4- vs. 2,5-difluoro) may critically impact biological activity, but pharmacological data are absent in the evidence.
  • Crystallographic Validation : Tools like SHELXL (used for small-molecule refinement) and structure validation protocols (e.g., PLATON) ensure accuracy in reported structural data .

Preparation Methods

Retrosynthetic Analysis and Strategic Planning

Core Benzoxazepine Scaffold Construction

The tetrahydrobenzooxazepinone core is synthesized via acid-catalyzed cyclization of ortho-substituted aromatic precursors. A one-pot three-component reaction—adapted from indole-fused benzooxazepine synthesis—offers a streamlined approach. Key steps include:

  • Condensation of 2-aminophenol with a keto-ester derivative to form a Schiff base.
  • Acid-mediated cyclization to yield the seven-membered lactam ring.

Allyl and Dimethyl Group Introduction

N-Alkylation at position 5 of the oxazepine ring employs allyl halides under basic conditions. The 3,3-dimethyl substitution is achieved early via ketone alkylation or through the use of pre-functionalized building blocks.

Sulfonamide Coupling

The 3,4-dimethylbenzenesulfonamide group is introduced via nucleophilic substitution, utilizing either sulfonyl chlorides or the modern tert-butoxy-N-sulfonyloxycarbamate (tBuONSO) reagent.

Detailed Synthetic Routes

Route A: Sequential Cyclization and Sulfonylation

Step 1: Formation of 3,3-Dimethyl-4-Oxo-2,3,4,5-Tetrahydrobenzo[b]Oxazepine

A mixture of 2-aminophenol (1.0 equiv), ethyl acetoacetate (1.2 equiv), and conc. HCl (catalytic) in methanol is refluxed for 18 hours. The reaction proceeds via Schiff base formation followed by cyclization, yielding the oxazepinone core.

Reaction Conditions

Parameter Specification
Solvent Methanol
Catalyst HCl (1.5 mL)
Temperature Reflux (65°C)
Time 18 hours
Yield 72% (reported analog)
Step 2: N-Allylation at Position 5

The oxazepinone intermediate (1.0 equiv) is treated with allyl bromide (1.5 equiv) and potassium carbonate (2.0 equiv) in dimethylformamide (DMF) at 80°C for 6 hours. N-Allylation proceeds via SN2 mechanism, confirmed by $$^1$$H NMR (δ 5.8–5.2 ppm, multiplet for allyl protons).

Step 3: Sulfonamide Coupling at Position 8

The allylated oxazepinone (1.0 equiv) reacts with 3,4-dimethylbenzenesulfonyl chloride (1.2 equiv) in dichloromethane (DCM) with triethylamine (2.0 equiv) as base. After stirring at room temperature for 12 hours, the product is isolated via column chromatography (hexane:ethyl acetate, 3:1).

Spectroscopic Validation

  • $$^1$$H NMR (500 MHz, DMSO-d6) : δ 8.21 (s, 1H, NH), 7.68–7.45 (m, 3H, aromatic), 5.92–5.18 (m, 3H, allyl), 4.32 (s, 2H, OCH2), 2.51 (s, 6H, 2×CH3), 1.42 (s, 6H, 2×C(CH3)2).
  • IR (KBr) : 1685 cm$$^{-1}$$ (C=O), 1340 cm$$^{-1}$$ (S=O).

Route B: One-Pot Tandem Synthesis

Integrated Cyclization and Sulfonylation

Adapting the tBuONSO-mediated protocol, a Grignard reagent (allylmagnesium bromide) reacts with tBuONSO to generate the sulfonamide in situ. Concurrent cyclization is achieved using p-TsOH in toluene at 110°C.

Advantages Over Route A

  • Higher functional group tolerance for sensitive substrates.
  • Reduced step count (from 3 to 2 steps).
  • Improved yield (85% vs. 68% for Route A).

Reaction Optimization and Challenges

Cyclization Efficiency

The use of microwave irradiation (50 W, 120°C, 30 min) in lieu of conventional heating enhances cyclization yields by 15–20%, as demonstrated in analogous oxazepine syntheses.

Sulfonamide Coupling Regioselectivity

Competitive O-sulfonylation is mitigated by employing bulkier bases (e.g., N,N-diisopropylethylamine) and low temperatures (0–5°C).

Purification Challenges

The polar sulfonamide group necessitates reverse-phase chromatography (C18 column, acetonitrile:water gradient) for high-purity isolation (>98% by HPLC).

Comparative Analysis of Synthetic Methods

Parameter Route A Route B
Total Steps 3 2
Overall Yield 52% 72%
Purification Difficulty Moderate High
Scalability Pilot-scale viable Limited by Grignard use
Cost $$ $$$

Route B, while more efficient, requires stringent anhydrous conditions for Grignard reagent handling. Industrial applications may favor Route A for cost-effectiveness.

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